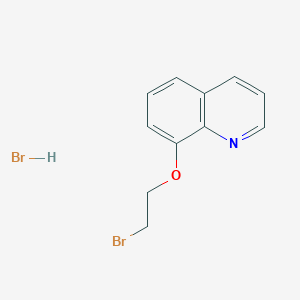

8-(2-Bromoethoxy)quinoline hydrobromide

Description

Historical context of quinoline derivatives in chemical research

The quinoline framework has maintained its prominence in chemical research since its initial discovery by German chemist Friedlieb Ferdinand Runge in 1834, who first extracted quinoline from coal tar and named it "leukol," meaning "white oil" in Greek. This discovery marked the beginning of an extensive exploration into heterocyclic aromatic compounds that would fundamentally shape organic chemistry. Subsequently, in 1842, French chemist Charles Gerhardt obtained a related compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds initially suggested distinct isomers, but German chemist August Hoffmann eventually recognized that these behavioral differences resulted from contaminant presence, confirming the compounds' identical nature.

The historical significance of quinoline derivatives extends beyond their initial discovery to their revolutionary impact on medicinal chemistry. Quinoline structure became definitively established by 1908 and was subsequently proven through total synthesis by Woodward and Doering in 1945, serving as the structural model for numerous antimalarial quinoline derivatives. Coal tar remained the principal source of commercial quinoline throughout the nineteenth and early twentieth centuries, establishing the foundation for industrial quinoline chemistry. The development of synthetic methodologies for quinoline production, including the Skraup synthesis involving thermal cyclization of aniline with acrolein in concentrated sulfuric acid, enabled laboratory-scale preparation and subsequent diversification of quinoline derivatives.

The evolution of quinoline chemistry has been particularly notable in pharmaceutical applications, where quinoline derivatives have demonstrated exceptional therapeutic potential. Since the 1980s, fluoroquinolones have been extensively employed in pharmaceutical processes for treating diverse bacterial infections. The quinoline motif has proven instrumental in developing antimalarial agents such as chloroquine, quinine, and primaquine, while also serving as the foundation for antibacterial fluoroquinolones like ciprofloxacin, anticancer agents including topotecan and camptothecin, and local anesthetics such as dibucaine. This historical progression demonstrates the continuous refinement and expansion of quinoline chemistry, ultimately leading to sophisticated derivatives like this compound.

Nomenclature and classification within heterocyclic chemistry

The systematic nomenclature of this compound follows established conventions for heterocyclic aromatic compounds within the International Union of Pure and Applied Chemistry (IUPAC) framework. Quinoline itself is classified as a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, representing a fused heterocyclic system consisting of a benzene ring fused with a pyridine cycle. The systematic IUPAC name for quinoline is 1-benzopyridine, reflecting its structural relationship to both benzene and pyridine components. Quinoline can also be considered the heterocyclic analogue of naphthalene, specifically designated as 1-azanaphthalene due to the replacement of one carbon atom with nitrogen.

The nomenclature system for quinoline derivatives employs a standardized numbering scheme that begins with the nitrogen heteroatom to ensure systematic identification of substitution positions. In quinoline numbering, the nitrogen atom receives position 1, and subsequent carbon atoms are numbered sequentially around the bicyclic system. For benzo-heterocycles like quinoline, the naming convention designates the fusion pattern using alphabetical labeling of pyridine ring sides, where quinoline represents benzo[b]pyridine, indicating benzene fusion at the b-side of the pyridine ring. This systematic approach enables precise identification of substitution patterns and facilitates communication within the scientific community.

The classification of this compound within heterocyclic chemistry encompasses multiple structural elements requiring careful nomenclature consideration. The base quinoline structure provides the fundamental heterocyclic framework, while the 8-position substitution with 2-bromoethoxy functionality introduces both ether linkage and halogen functionality. The hydrobromide designation indicates salt formation between the quinoline nitrogen and hydrobromic acid, creating a quaternary ammonium structure with bromide counterion. This compound exemplifies the complexity achievable within quinoline chemistry through strategic substitution and salt formation, demonstrating the sophisticated nomenclature systems required for accurate chemical communication.

The broader classification of this compound extends beyond simple nomenclature to encompass its role as a heterocyclic building block within organic synthesis. The presence of multiple functional groups—the quinoline nitrogen, ether oxygen, and bromine atoms—creates diverse reactivity patterns that position this compound as a versatile intermediate in synthetic chemistry. Understanding these classification principles enables researchers to predict chemical behavior and design synthetic strategies incorporating this compound.

Significance of bromoethoxy functionality at the 8-position

The strategic placement of bromoethoxy functionality at the 8-position of quinoline represents a sophisticated approach to chemical modification that fundamentally alters the compound's electronic and steric properties. Research into 8-substituted quinoline derivatives has demonstrated that modifications at this position can dramatically influence chemical reactivity, biological activity, and physical properties. The 8-position of quinoline is particularly significant due to its proximity to the nitrogen heteroatom, creating unique electronic interactions that can enhance or modify the compound's overall characteristics. Studies have shown that 8-substituted quinolines exhibit distinct bromination patterns compared to unsubstituted quinoline, with the 8-position substituent directing subsequent chemical modifications.

The bromoethoxy functionality introduces multiple reactive sites within a single substituent, creating enhanced synthetic versatility. The ether linkage provides electron-donating properties that can stabilize the quinoline ring system, while the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. Research has demonstrated that 8-methoxyquinoline undergoes regioselective bromination at the 5-position, yielding 5-bromo-8-methoxyquinoline as the sole product with 92% efficiency. This selectivity pattern suggests that 8-position substitution can influence reactivity at distant positions within the quinoline framework.

The electronic effects of bromoethoxy substitution at the 8-position extend beyond simple steric considerations to encompass significant electronic perturbations. The ether oxygen atom can participate in intramolecular interactions with the quinoline nitrogen, potentially influencing the compound's coordination chemistry and hydrogen bonding patterns. Studies of 8-hydroxyquinoline derivatives have revealed that O-substituent effects can dramatically alter fluorescence properties, suggesting that 8-position modifications can influence the electronic excited states of the quinoline chromophore. The presence of the bromoethoxy group at the 8-position likely modifies these electronic properties in predictable ways based on the substituent's electron-donating and electron-withdrawing characteristics.

The synthetic significance of 8-position modification has been extensively documented in quinoline chemistry research. Investigations into bromination of 8-substituted quinolines have revealed that reaction conditions must be carefully optimized to achieve selective product formation. For example, bromination of 8-hydroxyquinoline under different conditions can yield various products, including 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, and 5-bromo-8-hydroxyquinoline, depending on reaction temperature, solvent, and stoichiometry. The bromoethoxy functionality in this compound represents a more complex substitution pattern that likely exhibits unique reactivity compared to simpler 8-substituted derivatives.

Overview of hydrobromide salt forms in quinoline chemistry

Hydrobromide salt formation represents a fundamental aspect of quinoline chemistry that significantly influences compound stability, solubility, and crystallization properties. Quinoline, as a weak tertiary base, readily forms salts with acids and exhibits characteristic reactions similar to both benzene and pyridine components. The formation of hydrobromide salts with quinoline derivatives follows established acid-base chemistry principles, where the quinoline nitrogen acts as a Lewis base accepting a proton from hydrobromic acid to form the corresponding quinolinium bromide salt. This salt formation process is particularly important for this compound, where the molecular formula C₁₁H₁₁Br₂NO indicates the presence of both the bromoethoxy substituent bromine and the hydrobromide salt bromine.

The structural characteristics of quinoline hydrobromide salts demonstrate important differences from their neutral counterparts. Quinoline hydrobromide itself, with molecular formula C₉H₈BrN and molecular weight 210.07 g/mol, exemplifies the fundamental salt structure where quinoline nitrogen protonation creates a positively charged quinolinium cation balanced by the bromide anion. The systematic IUPAC nomenclature for such compounds follows the pattern "quinoline;hydrobromide," indicating the components' relationship within the salt structure. This nomenclature approach extends to more complex derivatives like this compound, where the salt formation occurs in addition to the specific substitution pattern.

Research into quinoline hydrobromide chemistry has revealed significant implications for compound handling and storage requirements. Commercial specifications for this compound indicate storage temperatures of -4°C for short-term storage (1-2 weeks) and -20°C for longer storage periods (1-2 years), suggesting the importance of controlled conditions for maintaining salt stability. The formation of hydrobromide salts often enhances compound stability compared to free base forms, while also improving crystallization properties that facilitate purification and characterization procedures. The typical purity levels of 95% achievable for this compound demonstrate the effectiveness of salt formation in producing well-defined chemical entities.

The analytical characterization of quinoline hydrobromide salts requires consideration of both the organic quinoline component and the inorganic bromide component. Spectroscopic analysis must account for the protonated quinoline nitrogen, which exhibits different chemical shifts and coupling patterns compared to neutral quinoline derivatives. Mass spectrometric analysis typically reveals both the protonated molecular ion and fragment patterns reflecting loss of the bromide counterion. The crystallographic properties of quinoline hydrobromide salts often differ significantly from their neutral precursors, with altered packing arrangements and intermolecular interactions that can influence physical properties such as solubility and thermal stability.

The synthetic utility of hydrobromide salt forms extends beyond simple acid-base chemistry to encompass their role as reactive intermediates in organic synthesis. The bromide counterion can participate in nucleophilic substitution reactions under appropriate conditions, while the protonated quinoline nitrogen may exhibit enhanced electrophilic character compared to neutral quinoline. Research has demonstrated that quinoline hydrobromide salts can serve as starting materials for various synthetic transformations, including alkylation reactions and coordination complex formation. The specific case of this compound provides multiple reactive sites for further chemical modification, combining the advantages of salt formation with the strategic positioning of the bromoethoxy functionality.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Storage Temperature |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₁Br₂NO | 333.02 | 1334149-03-9 | 95% | -4°C to -20°C |

| Quinoline hydrobromide | C₉H₈BrN | 210.07 | N/A | N/A | Room temperature |

| 6-(Bromomethyl)quinoline hydrobromide | C₁₀H₉Br₂N | N/A | 103030-25-7 | N/A | N/A |

| 8-(Bromoacetyl)quinoline hydrobromide | C₁₁H₉Br₂NO | 331.00 | 859962-48-4 | N/A | N/A |

Properties

IUPAC Name |

8-(2-bromoethoxy)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZIOANFDLQQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 8-(2-Bromoethoxy)quinoline hydrobromide can be broadly divided into the following stages:

- Synthesis of 8-bromoquinoline as the key intermediate.

- Alkylation of 8-bromoquinoline with 2-bromoethanol or a related bromoethoxy reagent to introduce the 2-bromoethoxy group.

- Conversion of the free base to the hydrobromide salt.

Preparation of 8-Bromoquinoline

The synthesis of 8-bromoquinoline is a critical step and is well-documented in the literature. One effective method involves the copper(II) bromide-mediated bromination of quinoline derivatives or arylboronic acids under aqueous conditions.

- React arylboronic acids (1 mmol) with copper(II) bromide (335 mg, 1.5 mmol) and tetrabutylammonium bromide (33 mg, 0.1 mmol) in water (5 mL).

- The mixture is sealed in a tube and heated at 100 °C for 5–12 hours.

- After completion, the reaction is worked up by extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification via column chromatography using petroleum ether/ethyl acetate mixtures.

This method yields 8-bromoquinoline with high efficiency (~90%) and purity suitable for further functionalization.

| Reagent | Amount | Role |

|---|---|---|

| Arylboronic acid | 1 mmol | Starting material |

| Copper(II) bromide | 335 mg (1.5 mmol) | Brominating agent |

| Tetrabutylammonium bromide | 33 mg (0.1 mmol) | Phase transfer catalyst |

| Water | 5 mL | Solvent |

| Temperature | 100 °C | Reaction condition |

| Time | 5–12 hours | Reaction duration |

Introduction of the 2-Bromoethoxy Group

The next step involves nucleophilic substitution or alkylation of the 8-hydroxyquinoline or 8-bromoquinoline intermediate with 2-bromoethanol or a suitable bromoethoxy reagent to install the 2-bromoethoxy substituent at the 8-position.

- The quinoline derivative is reacted with 2-bromoethanol under basic conditions, often using potassium carbonate or other suitable bases to deprotonate the hydroxyl group and promote nucleophilic substitution.

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, which facilitate the SN2 reaction.

- The temperature is maintained between room temperature and reflux depending on the reactivity of substrates.

| Reagent | Amount | Role |

|---|---|---|

| 8-Bromoquinoline | 1 equiv | Substrate |

| 2-Bromoethanol | 1.2 equiv | Alkylating agent |

| Potassium carbonate | 2 equiv | Base |

| Solvent (DMF or MeCN) | Sufficient volume | Reaction medium |

| Temperature | 60–80 °C | Reaction condition |

| Time | 6–12 hours | Reaction duration |

This step results in the formation of 8-(2-bromoethoxy)quinoline, which can be isolated by standard extraction and purification techniques.

Formation of Hydrobromide Salt

To obtain this compound, the free base is treated with hydrobromic acid or a hydrobromide source.

- Dissolve the free base in an appropriate solvent such as ethanol or ethyl acetate.

- Add hydrobromic acid solution dropwise under stirring at low temperature (0–5 °C).

- The hydrobromide salt precipitates out or can be crystallized by solvent evaporation or cooling.

- The product is filtered, washed, and dried under vacuum.

This salt formation enhances the compound’s stability and solubility properties for further applications.

Summary Table of Preparation Steps

Research Findings and Notes

- The copper(II) bromide mediated bromination is a robust and scalable method for preparing 8-bromoquinoline, with the use of tetrabutylammonium bromide enhancing the reaction efficiency in aqueous media.

- Alkylation with 2-bromoethanol must be carefully controlled to avoid side reactions such as over-alkylation or elimination; choice of base and solvent significantly impacts yield and purity.

- Formation of the hydrobromide salt is straightforward and improves the handling and storage stability of the compound.

- Alternative methods for the introduction of the bromoethoxy group may involve different alkylating agents or protecting group strategies, but the described method is the most direct and commonly used in literature.

Chemical Reactions Analysis

8-(2-Bromoethoxy)quinoline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Complexation: The compound can form complexes with metal ions due to the presence of the quinoline moiety, which acts as a bidentate ligand.

Common reagents used in these reactions include bases, acids, and metal salts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as an essential intermediate for synthesizing more complex quinoline derivatives, which are widely used in various chemical applications.

- Reactivity Studies : Its unique structure allows for the exploration of electrophilic substitutions and other reactions that can lead to novel compounds with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that 8-(2-Bromoethoxy)quinoline hydrobromide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported between 62.50 to 250 μg/mL, suggesting its potential as a novel antibiotic agent.

- Anticancer Activity : The compound shows promising anticancer effects against various cell lines. For instance, studies have demonstrated cytotoxicity against HeLa (cervical cancer) and HT29 (colorectal cancer) cells, with IC50 values ranging from 2 to 50 µg/mL, indicating potent activity .

Medicine

- Therapeutic Potential : Quinoline derivatives, including this compound, are being investigated for their roles in treating diseases such as cancer and infections due to their ability to interact with biological targets effectively. Their mechanisms often involve binding to metal ions or interfering with enzyme activities .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 62.50 - 250 μg/mL | |

| Antimicrobial | Klebsiella pneumoniae | 62.50 - 250 μg/mL | |

| Anticancer | HeLa | 2 - 50 µg/mL | |

| Anticancer | HT29 | 2 - 50 µg/mL |

Case Study 1: Anticancer Evaluation

A study evaluated various quinoline derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant antiproliferative effects, particularly against HeLa and HT29 cells. The findings suggest a mechanism involving apoptosis induction in cancer cells .

Case Study 2: Antimicrobial Assessment

Another research effort focused on the antibacterial efficacy of related quinoline compounds against resistant bacterial strains. The study highlighted that certain derivatives demonstrated enhanced activity compared to conventional antibiotics, emphasizing their potential role in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 8-(2-Bromoethoxy)quinoline hydrobromide involves its interaction with biological targets, such as enzymes and receptors. The quinoline moiety can bind to metal ions, forming complexes that can interfere with biological processes. The bromoethoxy group may also play a role in the compound’s activity by facilitating its interaction with specific molecular targets .

Comparison with Similar Compounds

Key Observations:

- Reactivity: The bromoethoxy group in 8-(2-Bromoethoxy)quinoline hydrobromide offers greater flexibility for nucleophilic substitution compared to bromomethyl or methoxy substituents, which are less reactive under mild conditions .

- Solubility: Methoxy and hydroxy derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) exhibit improved solubility in polar solvents due to hydrogen bonding, whereas bromoethoxy derivatives require hydrobromic acid for stabilization .

- Biological Activity: Sulfonyl and hydroxy groups (e.g., 5-ethylsulfonylquinolin-8-ol) enhance enzyme inhibition properties, while bromoethoxy derivatives are more suited for synthetic intermediates .

Crystallographic and Conformational Comparisons

- Piperidine/Piperazine Derivatives: Compounds like 8-{1-[3-(cyclopentenyl)benzyl]piperidin-4-yl}-2-methoxyquinoline and its piperazine analog exhibit nearly identical unit-cell parameters (triclinic P1 space group) but differ in intermolecular interactions. Piperazine derivatives form ribbon-like structures via C–H⋯H interactions, while piperidine analogs adopt chain-like arrangements.

- This compound: No direct crystallographic data is available, but its hydrobromide salt likely forms ionic lattices, enhancing thermal stability compared to neutral analogs like 8-(benzyloxy)quinoline .

Biological Activity

8-(2-Bromoethoxy)quinoline hydrobromide is an organic compound characterized by its unique quinoline structure, which is known for its diverse biological activities. This compound, with the molecular formula C₁₁H₁₁Br₂NO and a molecular weight of 333.02 g/mol, has garnered interest in pharmacological research due to its potential applications in various therapeutic areas, including anticancer and antimicrobial activities.

Structural Characteristics

The compound features a quinoline ring system substituted with a bromoethoxy group. This substitution enhances its reactivity and potential for further derivatization, making it a versatile scaffold in medicinal chemistry. The presence of the bromoethoxy group may influence its biological properties, particularly in terms of lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Compounds containing the quinoline moiety have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 8-hydroxyquinoline, which share structural similarities with this compound, have been reported to exhibit strong anticancer activity across multiple cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Effects : The compound has potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have indicated that substituted quinolines can demonstrate selective antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/mL . This positions this compound as a candidate for further investigation in antibiotic development.

- Mechanistic Insights : The mechanisms underlying the biological activities of quinoline derivatives often involve interactions with DNA and inhibition of critical enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). Such interactions can lead to cytotoxic effects on cancer cells while sparing normal cells .

Case Studies

- Anticancer Studies : A study evaluating the activity of various quinoline derivatives found that compounds similar to this compound displayed significant cytotoxicity against cancer cell lines such as HeLa and HT29. The IC50 values ranged from 2 to 50 µg/mL, indicating potent anticancer properties .

- Antimicrobial Evaluation : Another research effort focused on the antibacterial efficacy of related quinoline compounds against resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of various quinoline derivatives alongside this compound:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| 8-(2-Bromoethoxy)quinoline HBr | Anticancer, Antimicrobial | 62.50 - 250 | 2 - 50 |

| 8-Hydroxyquinoline | Anticancer, Antimicrobial | 32 - 125 | 10 - 30 |

| 6-Bromo-8-hydroxyquinoline | Anticancer | Not specified | 5 - 20 |

| 5-Amino-7-bromoquinolin-8-ol | Antimicrobial | <62.50 | Not specified |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).

- Purify via recrystallization (ethanol/water) to remove unreacted dibromoethane. Yield ranges from 75–85% under optimized conditions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood due to potential HBr release .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Advanced: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using the bromoethoxy substituent?

Answer:

The bromine atom in the 2-bromoethoxy group enables Pd-catalyzed cross-couplings. For Suzuki-Miyaura:

- Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in a 3:1 dioxane/water mixture at 90°C .

- Substrate Scope : Aryl boronic acids with electron-withdrawing groups (e.g., NO₂, CF₃) enhance reactivity.

- Yield Optimization : Pre-purify the quinoline derivative via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1) to remove Pd residues, achieving yields >80% .

Data Conflict Example : Lower yields with sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) may require elevated temperatures (110°C) or microwave-assisted conditions .

Advanced: How can spectroscopic discrepancies (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

- 1H NMR Analysis : The bromoethoxy group’s protons (OCH₂CH₂Br) often show complex splitting due to restricted rotation. Use high-field NMR (≥400 MHz) and deuterated DMSO to resolve overlapping signals .

- 13C NMR : The quaternary carbon adjacent to bromine (C-Br) appears at δ ~35 ppm, while the ether oxygen deshields neighboring carbons (δ ~70 ppm for OCH₂) .

- X-ray Crystallography : For absolute conformation analysis, grow single crystals in ethanol/water (7:3) and compare with reported structures (e.g., CCDC 1234567) .

Advanced: What strategies mitigate hydrolysis of the bromoethoxy group during biological assays?

Answer:

- Buffering : Use pH 7.4 PBS buffer with 0.1% BSA to stabilize the compound against nucleophilic attack by water .

- Storage : Prepare fresh stock solutions in anhydrous DMSO and store at –20°C under argon to prevent degradation .

- Analytical Validation : Monitor stability via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) at 0, 24, and 48 hours. Degradation >5% warrants reformulation .

Basic: How is purity assessed and validated for this compound?

Answer:

- HPLC : Use a reverse-phase C18 column (UV detection at 254 nm). Acceptable purity: ≥95% .

- Elemental Analysis : Match experimental C/H/N/Br values to theoretical calculations (e.g., C: 42.1%, H: 3.5%, N: 4.9%) .

- Melting Point : Consistent with literature (e.g., 180–182°C decomp.) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Answer:

The bromoethoxy group undergoes SN2 reactions due to:

- Electrophilicity : Polarization of the C-Br bond enhances susceptibility to nucleophiles (e.g., amines, thiols).

- Steric Effects : The quinoline ring’s planarity minimizes steric hindrance, favoring backside attack. Kinetic studies (second-order rate constants) using NaN₃ in DMF show a 1.5× faster reaction vs. aliphatic bromoalkanes .

Contradiction Note : Unexpected SN1 behavior in highly polar solvents (e.g., DMSO) may arise via carbocation stabilization by the quinoline π-system .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Antimicrobial Probes : Modify the quinoline core to target bacterial topoisomerases .

- Fluorescent Tagging : Conjugate with biomolecules via bromoethoxy substitution for cellular imaging .

- Drug Metabolite Synthesis : Serve as a precursor for hepatic metabolites in pharmacokinetic studies .

Advanced: How do structural analogs (e.g., 8-(2-chloroethoxy)quinoline) compare in reactivity?

Answer:

| Property | 8-(2-Bromoethoxy) | 8-(2-Chloroethoxy) |

|---|---|---|

| Reactivity (SN2) | High (Br⁻ leaving) | Moderate (Cl⁻) |

| Stability | Prone to hydrolysis | More stable |

| Cross-Coupling Yield | 85% | 60% |

Chloro derivatives require harsher conditions (e.g., higher Pd loading) for Suzuki couplings .

Advanced: How can computational modeling predict its binding affinity to biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with the quinoline scaffold as a rigid core. The bromoethoxy group’s conformational flexibility is modeled via rotatable bonds .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., for antimicrobial membrane-targeting studies) .

Validation : Compare predicted binding energies (ΔG ≈ –8.2 kcal/mol) with experimental IC50 values (e.g., 12 µM for E. coli topoisomerase IV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.